1-Cyclohexene-1-carboxylic acid

Catalog No.
S583108
CAS No.
636-82-8
M.F
C7H10O2
M. Wt
126.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclohexene-1-carboxylic acid

CAS Number

636-82-8

Product Name

1-Cyclohexene-1-carboxylic acid

IUPAC Name

cyclohexene-1-carboxylic acid

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

InChI

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2,(H,8,9)

InChI Key

NMEZJSDUZQOPFE-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)C(=O)O

Solubility

0.06 M

Synonyms

1-cyclohexenecarboxylic acid, 1-cyclohexenecarboxylic acid, ion (1-)-isomer

Canonical SMILES

C1CCC(=CC1)C(=O)O

Natural Occurrence

1-Cyclohexene-1-carboxylic acid has been identified as a natural product found in the bacterium Alicyclobacillus acidocaldarius. This extremophile bacteria is known for its ability to thrive in acidic environments, and 1-cyclohexene-1-carboxylic acid is thought to be one of the metabolites it produces. Source: National Institutes of Health, PubChem, [1-Cyclohexene-1-carboxylic acid | C7H10O2 | CID 69470: ]

1-Cyclohexene-1-carboxylic acid is an organic compound with the molecular formula C7H10O2C_7H_{10}O_2 and a molecular weight of approximately 126.15 g/mol. This compound features a cyclohexene ring with a carboxylic acid group attached at the first carbon, giving it both acidic properties and the potential for various chemical reactivity due to the presence of a double bond. It is characterized by its white to light yellow crystalline appearance and has a melting point of 35-39 °C and a boiling point of 133-135 °C at reduced pressure .

This compound has been identified as a natural product produced by the extremophile bacterium Alicyclobacillus acidocaldarius, which thrives in acidic environments. Its structure allows it to serve as an important building block in organic synthesis, facilitating the preparation of more complex molecules due to its dual functional groups.

Currently, there's no documented research on a specific biological mechanism of action for 1-Cyclohexene-1-carboxylic acid. Its primary significance lies in its use as a chemical building block for the synthesis of other molecules with potential biological activities.

  • Toxicity: Information on the specific toxicity of 1-Cyclohexene-1-carboxylic acid is limited. However, as a carboxylic acid, it may cause irritation upon contact with skin or eyes.
  • Flammability: Likely combustible based on the presence of a hydrocarbon chain.
  • Reactivity: The double bond can react with strong oxidizing agents.

  • Hydrobromination: The addition of hydrogen bromide follows the anti-Markovnikov rule, leading to the formation of 2-bromocyclohexanecarboxylic acid:
    C7H10O2+HBrBrC7H10O2C_7H_{10}O_2+HBr\rightarrow BrC_7H_{10}O_2
  • Esterification: Reacting with alcohols produces esters, releasing water:
    C7H10O2+ROHRCOOC7H9+H2OC_7H_{10}O_2+ROH\rightarrow RCOOC_7H_{9}+H_2O
  • Decarboxylation: Under certain conditions, it can decompose into cyclohexene and carbon dioxide:
    C7H10O2C6H8+CO2C_7H_{10}O_2\rightarrow C_6H_{8}+CO_2

These reactions demonstrate its versatility as a reactive intermediate in organic chemistry .

1-Cyclohexene-1-carboxylic acid can be synthesized through several methods:

  • Bromination of Cyclohexene: This method involves brominating cyclohexene followed by carboxylation.
  • Carboxylation Reactions: Utilizing carbon dioxide under specific conditions can yield this compound from cyclohexene derivatives.
  • Anaerobic Decomposition: It is also produced as an intermediate during the anaerobic decomposition of benzoic acid by methanogenic consortia .

Research on interaction studies involving 1-cyclohexene-1-carboxylic acid has focused on its reactivity patterns and potential biological effects. Notable studies include:

  • Kinetics of Esterification: Investigating how this compound reacts with halohydrins has provided insight into reaction rates and mechanisms.
  • Electrochemical Oxidation: Anodic oxidation studies have explored oxidative cleavage processes, offering alternative synthetic routes for organic compounds.

These studies underscore its potential utility in both synthetic chemistry and biological applications.

Several compounds share structural similarities with 1-cyclohexene-1-carboxylic acid, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
Cyclohexanoic AcidC6H10O2C_6H_{10}O_2Saturated ring structure without double bond
2-Cyclohexenecarboxylic AcidC7H10O2C_7H_{10}O_2Double bond at position 2 instead of position 1
Methyl CyclohexenecarboxylateC8H14O2C_8H_{14}O_2Ester derivative with methyl group
3-Cyclohexenecarboxylic AcidC7H10O2C_7H_{10}O_2Double bond at position 3

While these compounds share similar functional groups or ring structures, the positioning of double bonds and substituents leads to distinct chemical behaviors and applications, highlighting the uniqueness of 1-cyclohexene-1-carboxylic acid within this class of compounds .

XLogP3

1.7

Boiling Point

241.0 °C

Melting Point

38.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (95.45%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (86.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

636-82-8

Wikipedia

Cyclohex-1-enecarboxylic acid

Dates

Modify: 2023-08-15

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